REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10](C(OC)=O)=[CH:9][C:8]=2[CH:16]=1)(=[O:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][CH:10]=[CH:9][C:8]=2[CH:16]=1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
795 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC2=C(C=C(O2)C(=O)OC)C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
by concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The formed precipitates
|
Type
|
FILTRATION
|
Details
|
were collected through filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
The product was heated with quinoline (3.3 g) and copper powder (133 mg) at 200° C. for six hours in a nitrogen atmosphere
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISSOLUTION
|
Details
|
the mixture was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
by washing sequentially with diluted hydrochloric acid, saturated aqueous sodium bicarbonate, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over sodium sulfate anhydrate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed through distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |